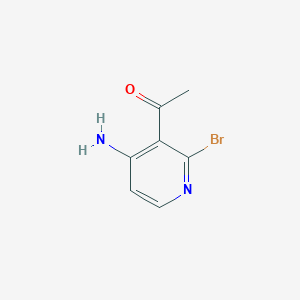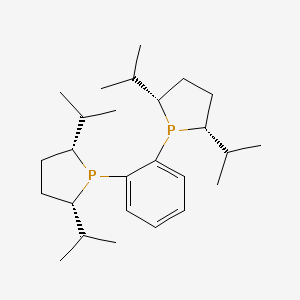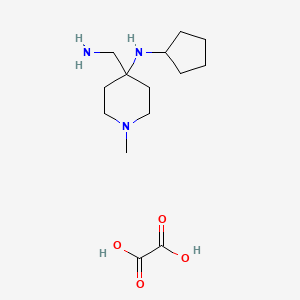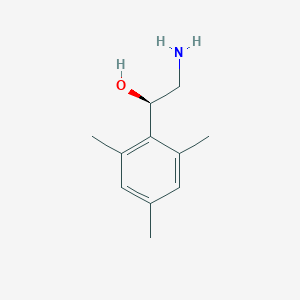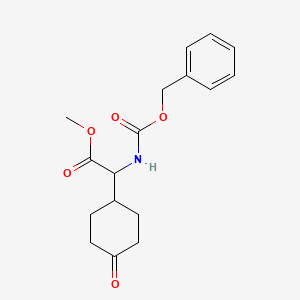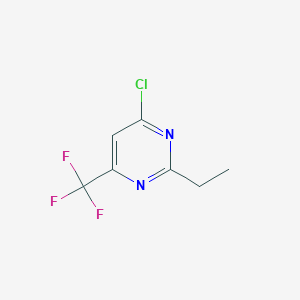![molecular formula C9H15NO2 B13087472 Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)
Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is a synthetic organic compound with the molecular formula C(9)H({15})NO(_2). This compound features a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of both an ester and an amine functional group makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic structure can be formed through a cyclization reaction. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by functional group transformations to introduce the ester and amine groups.
Introduction of Functional Groups: The ester group can be introduced via esterification of the corresponding carboxylic acid. The amine group can be introduced through reductive amination of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties. The presence of both ester and amine groups allows for modifications that can enhance biological activity and drug-like properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure can impart desirable properties to the final products.
Mécanisme D'action
The mechanism of action of Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester and amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate: Unique due to its specific spirocyclic structure.
Spiro[2.3]hexane derivatives: Other compounds with similar spirocyclic cores but different functional groups.
Aminomethyl esters: Compounds with similar functional groups but different core structures.
Uniqueness
This compound stands out due to its combination of a spirocyclic core with both ester and amine functional groups. This unique structure provides a balance of rigidity and flexibility, making it a valuable scaffold in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-7(11)9(6-10)4-8(5-9)2-3-8/h2-6,10H2,1H3 |
Clé InChI |
UZCYDRPKURLSDZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC2(C1)CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



